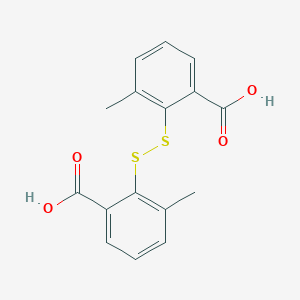

2,2'-Dithiobis(3-methylbenzoic acid)

Description

Significance of Aromatic Disulfides in Contemporary Organic Chemistry and Materials Science

Aromatic disulfides, compounds containing a sulfur-sulfur (S-S) bond connected to two aryl groups, are a cornerstone in both organic synthesis and materials science. The disulfide bond is a dynamic covalent linkage, meaning it can be reversibly cleaved and reformed under specific stimuli, such as changes in redox potential or pH. nih.gov This reactivity is central to their utility.

In organic chemistry, aromatic disulfides serve as valuable synthetic intermediates. researchgate.net They are often used as stable sources of thiols, which are important nucleophiles and ligands in various chemical transformations. researchgate.net The reversible nature of the thiol-disulfide interconversion is fundamental in fields like chemical biology and is crucial for processes such as protein folding and stabilization. researchgate.netlibretexts.org

In materials science, the dynamic nature of the aromatic disulfide bond is exploited to create advanced "smart" materials. These include:

Self-healing materials: When a material containing disulfide bonds is damaged, the bonds can break and then reform, effectively repairing the structure. Researchers are exploring diphenyl disulfide-based compounds as prime candidates for developing materials with optimal self-healing properties. acs.orgresearchgate.net

Recyclable and Reprocessable Polymers: The incorporation of aromatic disulfide cross-linkers into polymer networks allows for the development of materials that can be broken down and reformed, contributing to a more sustainable and circular economy. acs.org

Stimulus-responsive systems: The cleavage of the disulfide bond can be triggered by specific chemical or physical signals, making these compounds useful in applications like controlled drug release. nih.gov

Furthermore, aromatic disulfides have found applications as vulcanizing agents in the rubber industry and are being investigated for use in the design of rechargeable lithium batteries. researchgate.net

Overview of Dithiobis(benzoic acid) Scaffolds in Scholarly Literature

Within the broader class of aromatic disulfides, the dithiobis(benzoic acid) scaffold is of particular interest due to the combination of the disulfide linkage and the carboxylic acid functional groups. The benzoic acid moiety itself is a critical building block in the synthesis of a wide array of bioactive molecules and is found in many natural and synthetic compounds with medicinal applications. preprints.orgnih.gov

The most studied example of this scaffold is 2,2'-Dithiodibenzoic acid (DTBA). nih.gov Structural studies, including X-ray crystallography, have revealed that DTBA is a conformationally flexible molecule. nih.gov It is twisted about the central disulfide bond, with the two benzene (B151609) rings typically oriented nearly perpendicular to each other. nih.govresearchgate.net This non-planar structure influences how the molecules pack in a crystal lattice and their ability to form co-crystals with other molecules. nih.govresearchgate.net The carboxylic acid groups provide sites for hydrogen bonding, allowing DTBA to form predictable supramolecular structures, such as non-symmetric eight-membered synthons. nih.govresearchgate.net This ability to direct molecular assembly makes these scaffolds valuable in the field of crystal engineering.

Current Research Landscape Pertaining to 2,2'-Dithiobis(3-methylbenzoic acid)

The specific derivative, 2,2'-Dithiobis(3-methylbenzoic acid), is a more specialized compound within this family. While its parent compound, DTBA, is well-documented, dedicated research literature on 2,2'-Dithiobis(3-methylbenzoic acid) is less extensive. However, its chemical identity is well-established, and key properties have been reported.

| Property | Value |

|---|---|

| CAS Number | 13363-59-2 |

| Molecular Formula | C₁₆H₁₄O₄S₂ |

| Molecular Weight | 334.41 g/mol |

| Melting Point | 247 °C |

Data sourced from Huateng Pharma. huatengsci.com

The structure of 2,2'-Dithiobis(3-methylbenzoic acid) is analogous to DTBA, with the addition of a methyl group on each aromatic ring at the position adjacent to the carboxylic acid group. The presence of these methyl groups can be expected to influence the molecule's properties in several ways:

Steric Hindrance: The methyl groups may sterically hinder the rotation around the bonds connecting the benzene rings to the sulfur atoms and the carboxylic acid groups, potentially affecting the molecule's preferred conformation.

Solubility: The addition of the nonpolar methyl groups could alter the compound's solubility in various solvents compared to its non-methylated counterpart.

Electronic Effects: As electron-donating groups, the methyl substituents may slightly modify the electronic properties of the aromatic rings and the reactivity of the carboxylic acid and disulfide functionalities.

While specific applications are not detailed in the available literature, it can be inferred that 2,2'-Dithiobis(3-methylbenzoic acid) holds potential as a building block in coordination chemistry, polymer science, and supramolecular chemistry, similar to other dithiobis(benzoic acid) scaffolds. Its synthesis would likely follow standard methods for disulfide formation, primarily through the oxidation of the corresponding thiol, 2-mercapto-3-methylbenzoic acid. libretexts.org Further research is required to fully elucidate the unique properties and potential applications conferred by the specific methylation pattern of this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-carboxy-6-methylphenyl)disulfanyl]-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4S2/c1-9-5-3-7-11(15(17)18)13(9)21-22-14-10(2)6-4-8-12(14)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIKVCMXILLQNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)SSC2=C(C=CC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616126 | |

| Record name | 2,2'-Disulfanediylbis(3-methylbenzoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13363-59-2 | |

| Record name | Benzoic acid, 2,2′-dithiobis[3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13363-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Disulfanediylbis(3-methylbenzoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dithiobis 3 Methylbenzoic Acid and Its Derivatives

Fundamental Strategies for Diaryl Disulfide Bond Formation

The formation of a diaryl disulfide bond (Ar-S-S-Ar) is a key transformation in the synthesis of 2,2'-Dithiobis(3-methylbenzoic acid). This bond is typically formed through the oxidation of two thiol (Ar-SH) molecules. A variety of oxidizing agents can be employed for this purpose, ranging from mild reagents like air (oxygen) and hydrogen peroxide to more specialized reagents.

Another significant strategy involves the reaction of an aryl diazonium salt with a sulfur nucleophile. For instance, the reaction of a diazonium salt with sodium disulfide (Na₂S₂) can directly yield a symmetrical diaryl disulfide. This method is particularly useful when the corresponding thiol is not readily accessible.

Furthermore, thiol-disulfide exchange reactions provide a pathway to both symmetrical and unsymmetrical disulfides. In this equilibrium process, a thiol reacts with a disulfide, leading to the formation of a new disulfide and a new thiol. While often used for the synthesis of unsymmetrical disulfides, under specific conditions, it can be driven towards the formation of a desired symmetrical disulfide.

Precursor Synthesis Routes for 3-Methylbenzoic Acid Derivatives

The synthesis of 2,2'-Dithiobis(3-methylbenzoic acid) necessitates the preparation of appropriately substituted 3-methylbenzoic acid precursors. The key is the introduction of a functional group at the 2-position that can be converted into a sulfur-containing moiety. The primary starting material for these precursors is typically 3-methylbenzoic acid (m-toluic acid).

Approaches to 2-Substituted 3-Methylbenzoic Acid Precursors

A common and effective method to functionalize the 2-position of 3-methylbenzoic acid is through electrophilic aromatic substitution, specifically nitration. The reaction of 3-methylbenzoic acid with nitric acid, often in the presence of a strong acid catalyst like sulfuric acid, introduces a nitro group onto the aromatic ring. techemi.comscirp.org The directing effects of the methyl group (ortho-, para-directing) and the carboxylic acid group (meta-directing) lead to a mixture of isomers, with the desired 2-nitro-3-methylbenzoic acid being a significant product. scirp.org

A patented method describes the nitration of powdered m-methylbenzoic acid with nitric acid at low temperatures (-30 to -15 °C) to achieve high conversion rates and selectivity for 2-nitro-3-methylbenzoic acid. prepchem.com This process is advantageous due to its simplicity and improved selectivity.

| Reactant | Reagent | Temperature (°C) | Reaction Time (min) | Conversion Rate (%) | Selectivity for 2-nitro-3-methylbenzoic acid (%) |

| m-methylbenzoic acid (powder) | Nitric acid | -15 | 10 | 99.1 | 75.2 |

| m-methylbenzoic acid (powder) | Nitric acid | -17.8 | 35 | 99.4 | 79.8 |

| m-methylbenzoic acid (powder) | Nitric acid | -17 | 120 | 99.3 | 78.4 |

This interactive data table is based on findings from a patent application and illustrates how reaction parameters influence the synthesis of 2-nitro-3-methylbenzoic acid. scirp.org

Alternatively, the 2-position can be functionalized via halogenation. The direct bromination of 3-methylbenzoic acid can be challenging in terms of regioselectivity. A more controlled approach involves a multi-step sequence. For instance, a published organic synthesis procedure details the synthesis of 2-bromo-3-methylbenzoic acid starting from p-nitrotoluene. techemi.com This multi-step process involves bromination, conversion of the nitro group to a nitrile, and subsequent hydrolysis to the carboxylic acid.

Modern synthetic chemistry offers advanced methods for the functionalization of aromatic carboxylic acids. These can include transition-metal-catalyzed C-H activation/functionalization, which allows for the direct introduction of various functional groups at specific positions on the aromatic ring. While not specifically detailed for 2,2'-Dithiobis(3-methylbenzoic acid), these strategies represent a potential avenue for more direct and efficient precursor synthesis.

Direct and Indirect Synthetic Pathways for 2,2'-Dithiobis(3-methylbenzoic acid)

With the precursors in hand, the final steps towards 2,2'-Dithiobis(3-methylbenzoic acid) can be undertaken through either direct or indirect pathways.

A prominent indirect pathway commences with the reduction of 2-nitro-3-methylbenzoic acid to 2-amino-3-methylbenzoic acid. This reduction can be effectively carried out using various methods, including catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon, or by using reducing agents such as iron powder in the presence of an acid. techemi.com One study highlights the use of Raney nickel as an efficient catalyst for the reduction of 2-nitro-3-methylbenzoic acid with hydrazine (B178648) hydrate, affording 2-amino-3-methylbenzoic acid in high yield and purity. techemi.com

The resulting 2-amino-3-methylbenzoic acid is a versatile intermediate. It can be converted into the target disulfide via a Sandmeyer-type reaction. This involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.org This diazonium salt can then be reacted with a sulfur source, such as sodium disulfide, to directly form the 2,2'-Dithiobis(3-methylbenzoic acid).

Alternatively, the diazonium salt can be treated with a reagent like potassium ethyl xanthate, followed by hydrolysis, to yield 2-mercapto-3-methylbenzoic acid. This thiol can then be readily oxidized to the desired disulfide, 2,2'-Dithiobis(3-methylbenzoic acid), using mild oxidizing agents like air or hydrogen peroxide.

A more direct, though potentially less common, approach could involve the direct conversion of 2-bromo-3-methylbenzoic acid to the disulfide. This might be achieved through a transition-metal-catalyzed coupling reaction with a sulfur-containing reagent.

Oxidative Coupling Reactions of Thiol Precursors

The most direct and common method for the synthesis of symmetrical disulfides, such as 2,2'-dithiobis(3-methylbenzoic acid), is the oxidative coupling of the corresponding thiol precursor, in this case, 2-mercapto-3-methylbenzoic acid. This transformation involves the formation of a sulfur-sulfur bond through the oxidation of two thiol groups.

A variety of oxidizing agents can be employed for this purpose, ranging from simple and mild oxidants to more complex catalytic systems. The choice of oxidant and reaction conditions can influence the reaction rate, yield, and purity of the final product. Common oxidants include hydrogen peroxide, iodine, and air (oxygen), often in the presence of a catalyst. For instance, the oxidation of thiols to disulfides can be achieved using dimethyl sulfoxide (B87167) (DMSO) under acidic conditions with a catalytic amount of HI. biolmolchem.com This method is effective for a wide range of aromatic and aliphatic thiols. biolmolchem.com

The general reaction can be represented as follows:

2 R-SH + [O] → R-S-S-R + H₂O

Where R represents the 2-carboxy-3-methylphenyl group. The reaction is typically carried out in a suitable solvent that can dissolve the thiol precursor. The pH of the reaction medium can also play a critical role; for example, the oxidation of 2-mercaptobenzoic acid to 2,2'-disulfanediyldibenzoic acid is observed to proceed to completion at neutral pH under hydrothermal conditions. researchgate.net

Catalytic methods are often preferred for their efficiency and milder reaction conditions. Metal-based catalysts or metal-free catalytic systems can be employed. For example, an organodiselenide can catalyze the aerobic oxidation of thiols to disulfides effectively. organic-chemistry.org Another approach involves the use of N-anomeric amides, which can facilitate the conversion of thiols to sulfur radicals, leading to the formation of disulfides under mild, oxidant-free conditions. nih.gov

Table 1: Examples of Oxidative Coupling Methods for Thiols

| Oxidant/Catalyst System | Substrate Scope | Conditions | Yield | Reference |

| Dimethyl sulfoxide (DMSO) / HI | Aromatic and aliphatic thiols | Acidic conditions | Good to excellent | biolmolchem.com |

| Air / Organodiselenide catalyst | Thiols | No additional reagents | Practical yields | organic-chemistry.org |

| N-anomeric amide | Aromatic and aliphatic thiols | Room temperature, MeCN | Moderate to excellent | nih.gov |

| Hydrogen peroxide / Iodide ion | Thiols | - | Effective | organic-chemistry.org |

Disulfide Formation from Sulfur-Containing Intermediates

An alternative strategy for the synthesis of 2,2'-dithiobis(3-methylbenzoic acid) involves the use of sulfur-containing intermediates that can be converted to the disulfide. A notable example is the synthesis from an amino-substituted benzoic acid precursor, such as 2-amino-3-methylbenzoic acid. This method is analogous to the synthesis of 2,2'-dithiosalicylic acid from anthranilic acid. google.com

The process typically involves a two-step sequence:

Diazotization: The amino group of 2-amino-3-methylbenzoic acid is converted into a diazonium salt by treatment with a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C).

Disulfide Formation: The resulting diazonium salt solution is then reacted with a sulfur source, such as a solution of sodium disulfide (Na₂S₂), which can be prepared from sodium sulfide (B99878) and elemental sulfur. This reaction leads to the formation of the symmetrical disulfide. A patented method for the preparation of 2,2'-dithio-salicylic acid involves the reaction of the diazo solution with liquid sulfur dioxide in the presence of a catalyst. google.com

This synthetic route offers the advantage of utilizing readily available starting materials. The yield and purity of the final product are dependent on careful control of the reaction conditions, particularly temperature and stoichiometry.

Another approach involves the use of sodium arenesulfinates as sulfenylation reagents. Through a homocoupling reaction in the presence of a reductive Fe/HCl system, symmetrical diaryl disulfides can be obtained in good yields. mdpi.com

Exploration of Novel Synthetic Routes and Catalytic Approaches

Research into the synthesis of diaryl disulfides continues to explore more efficient, sustainable, and versatile methods. Novel synthetic routes and catalytic approaches aim to overcome the limitations of traditional methods, such as the use of harsh reagents or the generation of significant waste.

Copper-catalyzed reactions have emerged as a powerful tool in C-S bond formation. An efficient protocol for the synthesis of diaryl disulfides from aryl iodides has been developed using thioglycolic acid as the sulfur source in the presence of a copper catalyst. organic-chemistry.orgresearchgate.net The choice of solvent was found to be crucial, with aqueous DMSO favoring the formation of the disulfide. organic-chemistry.org This method is applicable to a variety of aryl iodides, including those with both electron-donating and electron-withdrawing groups. organic-chemistry.org

Table 2: Copper-Catalyzed Synthesis of Diaryl Disulfides

| Aryl Halide | Sulfur Source | Catalyst System | Solvent | Yield | Reference |

| Aryl Iodides | Thioglycolic Acid | Cu(OAc)₂·H₂O / K₂CO₃ | aq. DMSO | Good to excellent | organic-chemistry.org |

Furthermore, palladium-catalyzed desulfurization of diaryl disulfides has been developed as a method to synthesize diaryl thioethers. tandfonline.com While this is a transformation of disulfides, the development of such catalytic systems highlights the ongoing interest in the chemistry of the disulfide bond.

Synthetic Transformations and Derivatization of 2,2'-Dithiobis(3-methylbenzoic acid)

The presence of two carboxylic acid groups and a disulfide bridge in 2,2'-dithiobis(3-methylbenzoic acid) offers multiple sites for chemical modification and derivatization. These transformations can be used to modulate the physicochemical properties of the molecule and to synthesize a variety of derivatives with potential applications.

Esterification and Amidation Reactions for Carboxylic Acid Groups

The carboxylic acid functional groups are readily converted into esters and amides through standard synthetic protocols.

Esterification: The reaction of 2,2'-dithiobis(3-methylbenzoic acid) with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid, yields the corresponding diester. This is a classic Fischer esterification reaction, which is typically driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.com The general reaction is as follows:

(HOOC-R)₂-S-S + 2 R'-OH ⇌ (R'OOC-R)₂-S-S + 2 H₂O

Where R is the 3-methylphenylene group. For the closely related 2,2'-dithiodibenzoic acid, it is known to react with alcohols like methanol (B129727) under acid catalysis to form esters.

Amidation: The carboxylic acid groups can also be converted to amides by reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). 2,2'-Dithiodibenzoic acid has been shown to form amides with primary amines like isonicotinohydrazide using coupling reagents. chemicalbook.com

Table 3: General Conditions for Esterification and Amidation of Dithiodibenzoic Acids

| Reaction | Reagents | Conditions | Product | Reference |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat, often in excess alcohol | Diester | masterorganicchemistry.com |

| Amidation | Amine, Coupling Reagent (e.g., DCC, EDC) | Room temperature or mild heating | Diamide | ibs.re.kr |

Functional Group Interconversions on the Aromatic Moieties

The aromatic rings of 2,2'-dithiobis(3-methylbenzoic acid) can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the carboxylic acid group (-COOH), the methyl group (-CH₃), and the disulfide bridge (-S-S-).

The carboxylic acid group is a deactivating and meta-directing group.

The methyl group is an activating and ortho-, para-directing group.

The disulfide group is generally considered to be an ortho-, para-directing group.

The interplay of these directing effects will determine the position of the incoming electrophile. For example, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the nitro group would be expected to substitute at positions ortho or para to the disulfide and methyl groups, and meta to the carboxylic acid group. The precise outcome would depend on the specific reaction conditions and the relative strengths of the directing effects.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). A method for the 2-halogenation of benzoic acids in the presence of an alkaline compound has been reported. google.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl/alkyl halide and a Lewis acid catalyst.

Due to the presence of deactivating carboxylic acid groups, forcing conditions may be required for some of these transformations.

Chemical Modifications and Cleavage of the Disulfide Bridge

The disulfide bond is a key functional group in 2,2'-dithiobis(3-methylbenzoic acid) and can be cleaved under various conditions, typically reductive or oxidative.

Reductive Cleavage: The most common method for cleaving a disulfide bond is through reduction, which yields two equivalents of the corresponding thiol (2-mercapto-3-methylbenzoic acid). A variety of reducing agents can be used for this purpose.

Thiols: Dithiothreitol (DTT) and 2-mercaptoethanol (B42355) are commonly used for the reduction of disulfide bonds in biological systems and organic synthesis.

Metals: Zinc dust in an acidic medium (e.g., acetic acid or hydrochloric acid) is an effective system for reducing diaryl disulfides.

Borohydrides: Sodium borohydride (B1222165) (NaBH₄) can also be used to reduce disulfide bonds.

Phosphines: Tris(2-carboxyethyl)phosphine (TCEP) is a selective and water-soluble reducing agent for disulfide bonds.

Oxidative Cleavage: Under strong oxidizing conditions, the disulfide bond can be cleaved to form sulfonic acids (-SO₃H). This typically requires potent oxidizing agents such as potassium permanganate (B83412) or peroxy acids.

The cleavage of the disulfide bond is a reversible process in the case of reduction, as the resulting thiols can be re-oxidized to the disulfide. This redox activity is a characteristic feature of disulfide-containing compounds.

Table 4: Methods for the Cleavage of Diaryl Disulfides

| Cleavage Type | Reagent | Product | Reference |

| Reductive | Zinc / Acid | Thiol | - |

| Reductive | Dithiothreitol (DTT) | Thiol | - |

| Reductive | Sodium Borohydride (NaBH₄) | Thiol | - |

| Oxidative | Strong Oxidizing Agents (e.g., KMnO₄) | Sulfonic Acid | - |

| Other | Indium(I) Iodide | Thiolate Anion | acs.org |

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy for Structural Elucidation (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying the functional groups and fingerprinting the molecular structure of 2,2'-Dithiobis(3-methylbenzoic acid). nih.gov The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds within the molecule.

The FTIR and FT-Raman spectra of 2,2'-Dithiobis(3-methylbenzoic acid) would be expected to display several characteristic peaks. The carboxylic acid group gives rise to a very broad O-H stretching band, typically in the 3300-2500 cm⁻¹ region, due to hydrogen bonding. mdpi.com The carbonyl (C=O) stretching vibration is expected as a strong, sharp band around 1700 cm⁻¹. mdpi.comkurouskilab.com

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups is observed just below 3000 cm⁻¹. ijtsrd.com The disulfide (S-S) linkage, being a weak and non-polar bond, generally shows a weak absorption in the Raman spectrum, typically in the 400-550 cm⁻¹ range. The complementarity of IR and Raman spectroscopy is crucial; for instance, the S-S bond is often more clearly visible in Raman than in IR spectra. kurouskilab.com

Table 1: Expected Vibrational Frequencies for 2,2'-Dithiobis(3-methylbenzoic acid)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| O-H stretch (Carboxylic acid dimer) | 3300 - 2500 (broad) | IR |

| C-H stretch (Aromatic) | 3100 - 3000 | IR, Raman |

| C-H stretch (Methyl) | 2980 - 2870 | IR, Raman |

| C=O stretch (Carboxylic acid) | 1710 - 1680 | IR, Raman |

| C=C stretch (Aromatic ring) | 1600 - 1450 | IR, Raman |

| C-H bend (Methyl) | 1465 - 1370 | IR, Raman |

| C-O stretch / O-H bend | 1440 - 1200 | IR, Raman |

| C-S stretch | 700 - 600 | IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination (¹H, ¹³C, 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise molecular structure of 2,2'-Dithiobis(3-methylbenzoic acid) in solution.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the carboxylic acid proton (-COOH) is expected to appear as a broad singlet far downfield, typically above 12 ppm. The aromatic protons on the benzene (B151609) rings would resonate in the 7.0-8.0 ppm region, showing complex splitting patterns (multiplets) due to spin-spin coupling. The methyl (-CH₃) protons would appear as a singlet in the upfield region, around 2.4 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 168-172 ppm. rsc.orgdocbrown.info The aromatic carbons would have signals in the 125-145 ppm range, with the carbon attached to the disulfide bridge and the carboxyl group showing distinct shifts. The methyl carbon is expected to have a signal in the aliphatic region, around 20-22 ppm. rsc.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, confirming the assignment of signals in the 1D spectra.

Solid-State NMR: Solid-state NMR could be employed to study the compound in its crystalline form, providing information about molecular packing and conformational differences that are not present in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2,2'-Dithiobis(3-methylbenzoic acid) in a typical deuterated solvent (e.g., DMSO-d₆)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Carboxylic Acid | >12.0 | broad singlet | 2 x -COOH |

| Aromatic | 7.0 - 8.0 | multiplet | 6 x Ar-H |

| Methyl | ~2.4 | singlet | 2 x -CH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| Carbonyl | 168 - 172 | 2 x -COOH | |

| Aromatic | 125 - 145 | 12 x Ar-C |

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the molecule. Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region. researchgate.net For 2,2'-Dithiobis(3-methylbenzoic acid), absorptions are expected due to π→π* transitions within the benzene rings and n→π* transitions associated with the carbonyl groups of the carboxylic acid moieties. researchgate.net The presence of the sulfur atoms and the disulfide bridge may also influence the electronic spectrum. The position of the absorption maxima can be influenced by the solvent used for the analysis. academie-sciences.fr

Fluorescence spectroscopy measures the emission of light from the molecule after it absorbs light. Simple benzoic acid derivatives are not typically highly fluorescent. Any observed fluorescence would be weak and would depend on the specific electronic structure and the potential for intramolecular charge transfer.

Table 3: Expected UV-Vis Absorption Maxima for 2,2'-Dithiobis(3-methylbenzoic acid)

| Band | Expected λₘₐₓ (nm) | Associated Transition |

|---|---|---|

| B-band | ~230 | π→π* (Benzenoid) |

| C-band | ~280 | π→π* (Benzenoid) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (ESI-MS, HRMS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For 2,2'-Dithiobis(3-methylbenzoic acid) (C₁₆H₁₄O₄S₂), the calculated molecular weight is approximately 334.41 g/mol . huatengsci.comchemicalbook.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the molecule.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique suitable for polar molecules like carboxylic acids. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z corresponding to the loss of a proton. Tandem mass spectrometry (MS/MS) would be used to fragment this ion to gain structural information. Common fragmentation pathways would likely include the cleavage of the S-S bond, resulting in fragments corresponding to 3-methyl-2-mercaptobenzoic acid, and the loss of a carboxyl group (as CO₂) from the parent or fragment ions.

Table 4: Expected Ions in Mass Spectrometry for 2,2'-Dithiobis(3-methylbenzoic acid)

| Ion | Formula | Expected m/z (Monoisotopic) | Mode |

|---|---|---|---|

| [M-H]⁻ | C₁₆H₁₃O₄S₂⁻ | 333.02 | ESI (-) |

| [M+H]⁺ | C₁₆H₁₅O₄S₂⁺ | 335.04 | ESI (+) |

| Fragment | C₈H₇O₂S⁻ | 167.01 | ESI (-) MS/MS |

X-ray Diffraction Studies for Crystalline Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and details about intermolecular interactions. nih.gov

For 2,2'-Dithiobis(3-methylbenzoic acid), X-ray diffraction analysis would be expected to reveal several key structural features. The carboxylic acid groups are likely to form intermolecular hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. nih.govrsc.org The analysis would also determine the C-S-S-C dihedral angle, which defines the conformation of the disulfide bridge. Due to potential steric hindrance between the methyl and carboxylic acid groups, the benzene rings may be twisted relative to the C-S-S-C plane.

Chromatographic and Electrophoretic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of 2,2'-Dithiobis(3-methylbenzoic acid) and for separating it from starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing non-volatile organic acids. ekb.egthaiscience.info A typical method would utilize a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an acidified aqueous buffer (e.g., using formic acid or phosphoric acid) to ensure the carboxylic acid groups remain protonated for good peak shape. ekb.eg Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of any more non-polar impurities. Detection is typically performed using a UV detector set to one of the compound's absorption maxima (e.g., ~230 nm or ~280 nm). merckmillipore.com

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique used for rapid purity checks and monitoring reaction progress. A reversed-phase TLC plate (e.g., RP-18) with a similar mobile phase system to HPLC could be used. merckmillipore.com

Computational and Theoretical Investigations of 2,2 Dithiobis 3 Methylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing fundamental insights into its electronic properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.govnih.gov For 2,2'-Dithiobis(3-methylbenzoic acid), DFT calculations would be instrumental in:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry). This would provide precise information on bond lengths, bond angles, and dihedral angles, particularly around the disulfide bridge and the carboxylic acid groups.

Electronic Properties: Calculating key electronic descriptors. This includes mapping the distribution of electron density to identify electron-rich and electron-poor regions, and visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. researchgate.netscispace.com

Reactivity Prediction: The molecular electrostatic potential (MEP) surface could be calculated to predict sites susceptible to electrophilic and nucleophilic attack.

A typical DFT study on a benzoic acid derivative might use a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense. researchgate.net

For 2,2'-Dithiobis(3-methylbenzoic acid), high-accuracy ab initio calculations could be used to:

Benchmark and validate the results obtained from more cost-effective DFT methods.

Calculate highly accurate energies for different molecular conformations to determine their relative stabilities with confidence.

Investigate reaction mechanisms and transition states for processes involving the disulfide bond, which is a key functional group.

Quantum chemical calculations are essential for interpreting experimental spectra. For 2,2'-Dithiobis(3-methylbenzoic acid), these methods can predict:

Vibrational Spectra (IR and Raman): By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. This allows for the assignment of specific vibrational modes (e.g., O-H stretch of the carboxylic acid, C=O stretch, S-S stretch) to the peaks observed in experimental spectra. researchgate.net

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths. researchgate.net This allows for the prediction of the absorption maxima (λmax) in the UV-Visible spectrum, corresponding to electronic transitions, such as π → π* transitions within the benzene (B151609) rings.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and interactions over time. taylorandfrancis.comnih.gov This approach treats atoms as classical particles and uses a force field to describe the forces between them.

The flexibility of 2,2'-Dithiobis(3-methylbenzoic acid) arises from the rotation around several single bonds, most notably the C-S and S-S bonds of the disulfide bridge and the C-C bond connecting the carboxylic group to the ring.

Dihedral Angle Scanning: A conformational search could be performed by systematically rotating key dihedral angles and calculating the potential energy at each step using quantum mechanical methods. This would map the potential energy surface and identify low-energy conformers (rotational isomers) and the energy barriers separating them. nih.govuky.edu

MD Simulations: Running MD simulations would show how the molecule explores different conformations in real-time at a given temperature, providing insight into its flexibility and the preferred shapes it adopts. nih.gov

The behavior of a molecule can change dramatically in the presence of a solvent. Computational models can simulate these effects:

Explicit Solvent Models: In MD simulations, the molecule of interest can be placed in a simulation box filled with a large number of explicit solvent molecules (e.g., water, ethanol). nih.gov This allows for the direct observation of solute-solvent interactions, such as hydrogen bonding between the carboxylic acid groups and water molecules.

Implicit Solvent Models: In quantum mechanical calculations, a continuum model can be used to approximate the solvent as a continuous medium with a specific dielectric constant. This is a computationally less expensive way to account for the general electrostatic effects of the solvent on the molecule's structure and properties.

By simulating 2,2'-Dithiobis(3-methylbenzoic acid) in different solvents, researchers could predict how its conformation and intermolecular interactions, such as the formation of hydrogen-bonded dimers between carboxylic acid groups, are influenced by the solvent environment.

Reaction Mechanism Elucidation via Potential Energy Surface Mapping

The reactivity of 2,2'-Dithiobis(3-methylbenzoic acid) is largely dictated by its disulfide bond. Computational chemistry offers a powerful tool for mapping the potential energy surface (PES) of reactions involving this functional group, thereby elucidating detailed reaction mechanisms. A PES is a multidimensional surface that describes the potential energy of a system as a function of the geometric coordinates of its atoms. By mapping this surface, stationary points such as reactants, products, intermediates, and transition states can be identified, providing a comprehensive understanding of the reaction pathway.

A primary reaction of interest for 2,2'-Dithiobis(3-methylbenzoic acid) is the cleavage of the S-S bond, which can occur through various mechanisms, including reduction by thiols (thiol-disulfide exchange) or by other reducing agents. Theoretical calculations can be employed to model these processes. For instance, the reaction with a generic thiol (R-SH) would proceed via a nucleophilic attack of the thiolate anion (R-S⁻) on one of the sulfur atoms of the disulfide bond. nih.govresearchgate.net This is a bimolecular nucleophilic substitution (SN2) reaction. nih.govrsc.org

Computational modeling of this process would involve:

Locating the Transition State: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. The geometry of the transition state, where the new S-S bond is partially formed and the old one is partially broken, is a key piece of information. rsc.org

Calculating Activation Energy: Determining the energy difference between the reactants and the transition state. This value is crucial for predicting the reaction rate.

Mapping the Minimum Energy Path (MEP): Tracing the lowest energy path connecting reactants to products via the transition state. This provides a step-by-step visualization of the geometric and electronic changes throughout the reaction.

A hypothetical potential energy surface for the thiol-disulfide exchange reaction of 2,2'-Dithiobis(3-methylbenzoic acid) could be mapped by varying the key bond distances, such as the attacking nucleophile-sulfur distance and the S-S bond distance of the disulfide. The results of such a study could be summarized in a data table.

Interactive Data Table: Hypothetical Energy Profile for the Reduction of 2,2'-Dithiobis(3-methylbenzoic acid)

| Species | Relative Energy (kcal/mol) | S-S Bond Length (Å) | Key Interatomic Distances (Å) |

| Reactants | 0.0 | 2.05 | - |

| Transition State | 15.2 | 2.50 | Nu-S: 2.80, S-LG: 2.80 |

| Intermediate (if any) | - | - | - |

| Products | -5.8 | - | - |

Note: The data in this table is illustrative and represents typical values for thiol-disulfide exchange reactions. "Nu" represents the nucleophile and "LG" represents the leaving group.

Different computational methods, such as Density Functional Theory (DFT) and ab initio methods, can be used to perform these calculations, providing varying levels of accuracy and computational cost. nih.gov The choice of method and basis set would be critical for obtaining reliable results. publish.csiro.autandfonline.com Such computational studies would provide invaluable, atomistic-level detail about the reaction mechanism that is often difficult to obtain through experimental means alone.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov For 2,2'-Dithiobis(3-methylbenzoic acid) and its derivatives, QSAR and QSPR models could be developed to predict a range of important characteristics.

QSAR Modeling:

A hypothetical QSAR study could focus on the potential antioxidant activity of a series of dithiobis(benzoic acid) derivatives. The antioxidant activity could be experimentally measured, for instance, by a DPPH radical scavenging assay. mdpi.comnih.gov The next step would be to calculate a variety of molecular descriptors for each compound in the series. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Describing the electronic properties, such as charge distribution and orbital energies.

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation would be developed that relates a selection of these descriptors to the observed antioxidant activity. mdpi.com

A hypothetical QSAR model for the antioxidant activity of dithiobis(benzoic acid) derivatives might look like this:

Antioxidant Activity (IC50) = 0.5 * (HOMO Energy) - 0.2 * (LogP) + 1.2 * (Number of OH groups) + constant

This equation would suggest that a higher HOMO (Highest Occupied Molecular Orbital) energy, a lower lipophilicity, and a greater number of hydroxyl groups are beneficial for the antioxidant activity of these compounds.

QSPR Modeling:

Similarly, a QSPR model could be developed to predict a key physicochemical property, such as aqueous solubility. mdpi.com This is a crucial parameter in many applications. The model would be built using a similar approach to QSAR, but the dependent variable would be the experimentally measured solubility.

Interactive Data Table: Hypothetical Descriptors for a QSPR Study of Dithiobis(benzoic acid) Derivatives

| Derivative | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Solubility (logS) |

| 2,2'-Dithiobis(3-methylbenzoic acid) | 334.4 | 4.5 | 102.1 | -3.8 |

| 2,2'-Dithiobis(benzoic acid) | 306.3 | 3.9 | 102.1 | -3.2 |

| 2,2'-Dithiobis(3-hydroxybenzoic acid) | 338.3 | 3.7 | 142.6 | -2.9 |

| 2,2'-Dithiobis(3-nitrobenzoic acid) | 396.3 | 4.1 | 193.9 | -4.5 |

Note: The data in this table is for illustrative purposes to demonstrate the types of descriptors and predicted properties that would be part of a QSPR study.

The development of robust and predictive QSAR and QSPR models for 2,2'-Dithiobis(3-methylbenzoic acid) and its analogs would be highly beneficial for guiding the synthesis of new compounds with desired activities and properties, thereby reducing the need for extensive experimental work. nih.gov

Coordination Chemistry and Metal Complexes of 2,2 Dithiobis 3 Methylbenzoic Acid

Ligand Design Principles and Potential Coordination Modes (Carboxylate, Disulfide Linkage)

The design of 2,2'-Dithiobis(3-methylbenzoic acid) as a ligand is predicated on the presence of two primary coordinating functionalities: the carboxylate groups and the disulfide bridge.

Carboxylate Groups: The deprotonated carboxylate groups are the principal sites for coordination with metal ions. Aromatic carboxylates are well-established, robust linkers in coordination chemistry, capable of adopting several binding modes. These include:

Monodentate: One oxygen atom coordinates to a single metal center.

Bidentate Chelating: Both oxygen atoms of a single carboxylate group coordinate to the same metal center, forming a stable chelate ring.

Bidentate Bridging: The two oxygen atoms of the carboxylate group bridge two different metal centers. This can occur in either a syn-syn, syn-anti, or anti-anti conformation, leading to the formation of extended structures like chains, layers, or three-dimensional frameworks.

The versatility of the carboxylate group allows for the construction of diverse network topologies depending on the preferred coordination geometry of the metal ion and the reaction conditions.

Disulfide Linkage: The disulfide (S-S) bond is generally considered a weak coordinating group. The lone pairs of electrons on the sulfur atoms are less basic compared to the carboxylate oxygens and are often sterically less accessible. Consequently, the disulfide linkage primarily functions as a flexible and non-linear spacer connecting the two methylbenzoic acid moieties. The typical C-S-S-C dihedral angle of approximately 90° imparts a significant twist to the ligand's backbone. This inherent non-planarity can prevent dense packing and promote the formation of porous or interpenetrated structures. While direct coordination of the disulfide bond to a metal is rare, it can occur with soft, sulfur-philic metals. More commonly, under certain reductive conditions, the S-S bond can cleave to form two separate thiolate ligands, which are excellent coordinators; however, this represents a transformation of the original ligand.

The combination of strong, versatile carboxylate linkers and a flexible, twisted disulfide spacer makes 2,2'-Dithiobis(3-methylbenzoic acid) a promising candidate for creating complex, multi-dimensional metal-organic materials.

Table 1: Potential Coordination Modes and Resulting Architectures

| Functional Group | Coordination Mode | Potential Structural Outcome |

|---|---|---|

| Carboxylate | Monodentate | Discrete complexes or termination of a polymer chain |

| Carboxylate | Bidentate Chelating | Discrete complexes or nodes in a larger framework |

| Carboxylate | Bidentate Bridging | 1D chains, 2D layers, 3D frameworks |

| Disulfide Linkage | Non-coordinating Spacer | Flexible, twisted linker in polymers of various dimensions |

Synthesis and Isolation of Metal Complexes and Coordination Polymers

While specific synthetic reports for metal complexes of 2,2'-Dithiobis(3-methylbenzoic acid) are not extensively documented, general methods for the synthesis of metal-carboxylate coordination polymers are well-established and applicable. These typically involve the reaction of the protonated ligand with a suitable metal salt in a polar solvent system.

The synthesis of transition metal complexes with this ligand would likely be achieved through solvothermal or hydrothermal methods. rsc.orgmdpi.com These techniques involve heating a mixture of the ligand and a transition metal salt (e.g., nitrates, acetates, or chlorides of Co(II), Ni(II), Cu(II), Zn(II), Cd(II)) in a sealed vessel at elevated temperatures. researchgate.netnih.gov The choice of solvent (e.g., dimethylformamide, ethanol, water, or mixtures thereof) can significantly influence the resulting crystal structure by acting as a templating agent or by coordinating directly to the metal centers. Slow evaporation or diffusion methods at room temperature could also yield crystalline products. The flexible nature of the ligand suggests that the resulting structures could range from simple dimeric "paddle-wheel" units to extended 1D, 2D, or 3D coordination polymers. acs.org

Lanthanide ions are hard Lewis acids and exhibit a strong affinity for oxygen-donor ligands, making the carboxylate groups of 2,2'-Dithiobis(3-methylbenzoic acid) ideal binding sites. acs.orgresearchgate.net Due to their large ionic radii and variable, high coordination numbers (typically 7-10), lanthanide ions often form highly connected frameworks or complexes that also incorporate solvent molecules into their primary coordination sphere. mdpi.comnih.gov Synthesis would likely follow solvothermal procedures similar to those for transition metals, often with the addition of a base to facilitate the deprotonation of the carboxylic acid. The coordination chemistry of this ligand with actinides is currently an unexplored area.

Main group metals, particularly those from the p-block such as Pb(II) and Sn(IV), as well as post-transition metals like Zn(II) and Cd(II), readily form complexes and coordination polymers with carboxylate ligands. nih.gov The synthetic approaches are analogous to those used for transition metals. The structural diversity of main group metal-carboxylate polymers is vast, influenced by factors like the "lone pair" effect in metals like Pb(II), which can lead to distorted coordination geometries and unique framework topologies.

Structural Characterization of Metal-Ligand Architectures

The definitive characterization of the resulting metal-ligand architectures would rely heavily on single-crystal X-ray diffraction.

Although no specific crystal structures for complexes of 2,2'-Dithiobis(3-methylbenzoic acid) are available, predictions can be made based on related systems. Crystallographic analysis would be expected to reveal several key features:

Coordination Environment: The geometry around the metal center (e.g., octahedral, tetrahedral, square planar) would be determined by the metal ion's electronic configuration and the number of coordinating atoms. For lanthanides, higher coordination numbers forming geometries like capped trigonal prisms or square antiprisms are common. mdpi.com

Network Topology: The combination of the metal's coordination geometry and the ligand's bridging modes would define the dimensionality and topology of the resulting coordination polymer. researchgate.net The flexibility of the disulfide bridge could allow for the formation of interpenetrated networks, where two or more independent frameworks grow through one another.

Table 2: Predicted Crystallographic Data Parameters for a Hypothetical Copper(II) Complex

| Parameter | Predicted Value/Feature | Rationale |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for flexible ligands and paddle-wheel structures |

| Space Group | Centrosymmetric (e.g., P2₁/c, C2/c) | Frequently observed for coordination polymers |

| Metal Geometry | Distorted Octahedral or Square Pyramidal | Typical for Cu(II) in paddle-wheel or layered structures |

| Carboxylate Mode | Bidentate Bridging (syn, syn) | Leads to the formation of dinuclear Cu₂(O₂CR)₄ units |

| C-S-S-C Dihedral Angle | ~90° | Characteristic of disulfide bridges, creating a twisted structure |

Applications of 2,2 Dithiobis 3 Methylbenzoic Acid in Advanced Chemical Science

Contributions to Polymer Science and Engineering

The unique molecular architecture of 2,2'-Dithiobis(3-methylbenzoic acid) positions it as a versatile building block in polymer science. The disulfide linkage offers a dynamic covalent bond that can be reversibly cleaved, while the carboxylic acid groups provide reactive sites for polymerization and functionalization.

Utilization as a Monomer for Polymeric Material Synthesis (e.g., polyamides containing disulfide bonds)

2,2'-Dithiobis(3-methylbenzoic acid) can serve as a difunctional monomer in polycondensation reactions. The two carboxylic acid groups can react with a variety of co-monomers, such as diamines, to form polyamides. The incorporation of the disulfide bond into the polymer backbone imparts unique properties to the resulting material.

The synthesis of such polyamides can be achieved through standard polycondensation techniques, such as the reaction with diamines like hexamethylenediamine. The properties of the resulting polyamide, including its thermal stability, mechanical strength, and solubility, would be influenced by the choice of the diamine co-monomer.

Table 1: Potential Polyamide Synthesis from 2,2'-Dithiobis(3-methylbenzoic acid)

| Monomer 1 | Co-monomer (Diamine) | Resulting Polymer | Key Feature in Polymer Backbone |

|---|---|---|---|

| 2,2'-Dithiobis(3-methylbenzoic acid) | Hexamethylenediamine | Polyamide | Disulfide bond |

Application as a Crosslinking Agent in Polymer Networks

The difunctional nature of 2,2'-Dithiobis(3-methylbenzoic acid) also makes it a suitable candidate for use as a crosslinking agent in the formation of polymer networks. Crosslinking is a critical process for enhancing the mechanical properties, thermal stability, and solvent resistance of polymers. In this role, the dicarboxylic acid would react with functional groups on existing polymer chains, such as hydroxyl or amine groups, to create covalent linkages between them.

The use of a disulfide-containing molecule like 2,2'-Dithiobis(3-methylbenzoic acid) as a crosslinker introduces a "smart" or "responsive" characteristic to the polymer network. The disulfide crosslinks can be broken under reducing conditions, leading to a disassembly of the network. This property is highly desirable for applications such as controlled-release drug delivery systems, self-healing materials, and recyclable thermosets. For instance, a hydrogel crosslinked with this molecule could be designed to degrade and release an encapsulated therapeutic agent in the reductive environment of a cancer cell.

While direct application of 2,2'-Dithiobis(3-methylbenzoic acid) as a crosslinker is not widely reported, the principle is well-established with other disulfide-containing molecules. For example, 2,2'-Dithiobis(benzonitrile) is known to be used as a crosslinking agent to improve the structural integrity of polymers and resins. lookchem.com

Functionalization of Existing Polymeric Structures

Post-polymerization modification is a powerful strategy for introducing new functionalities onto existing polymers. The carboxylic acid groups of 2,2'-Dithiobis(3-methylbenzoic acid) can be utilized to graft this molecule onto polymer backbones that possess reactive sites. This process would introduce the disulfide functionality as a pendant group on the polymer chain.

This approach allows for the modification of commodity polymers to impart them with new, desirable properties. For example, a polymer functionalized with 2,2'-Dithiobis(3-methylbenzoic acid) would gain redox-responsiveness. This could be exploited in applications such as the development of sensors or smart coatings that change their properties in response to a specific chemical stimulus.

Design of Redox-Responsive Polymers

The central feature enabling the design of redox-responsive polymers with 2,2'-Dithiobis(3-methylbenzoic acid) is its disulfide bond. Polymers that can respond to changes in the surrounding redox environment have garnered significant attention for their potential in biomedical applications, particularly in drug delivery. nih.govrsc.org The intracellular environment of cancer cells, for instance, is known to have a significantly higher concentration of reducing agents like glutathione (B108866) compared to the extracellular environment.

Polymers incorporating 2,2'-Dithiobis(3-methylbenzoic acid) either in their backbone or as crosslinkers can be designed to be stable under normal physiological conditions but to degrade or change their structure in a reductive environment. mdpi.com This allows for the targeted release of encapsulated drugs specifically at the disease site, minimizing side effects. nih.gov

Research on redox-responsive polymers often utilizes various disulfide-containing monomers to create nanoparticles, micelles, or hydrogels. nih.gov The cleavage of the disulfide bonds in the presence of a reducing agent like glutathione leads to the disassembly of these nanostructures and the release of their payload. mdpi.com While specific examples using the 3-methyl substituted version are scarce, the underlying principle remains the same.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, ordered structures is a cornerstone of this field. 2,2'-Dithiobis(3-methylbenzoic acid) possesses functional groups that can participate in the non-covalent interactions that drive self-assembly.

Investigation of Self-Assembly Processes and Supramolecular Architectures

The carboxylic acid groups of 2,2'-Dithiobis(3-methylbenzoic acid) are capable of forming strong hydrogen bonds. This hydrogen bonding can lead to the formation of various supramolecular structures, such as dimers, chains, or more complex networks.

Studies on the closely related 2,2'-dithiodibenzoic acid have demonstrated its ability to form co-crystals with other molecules, leading to the construction of supramolecular polymers. rsc.org In these structures, the carboxylic acid groups form hydrogen bonds with complementary functional groups on the co-crystallizing agent, such as pyridine (B92270) nitrogens, to create extended one-dimensional chains. rsc.org It is highly probable that 2,2'-Dithiobis(3-methylbenzoic acid) would exhibit similar behavior, with the methyl groups potentially influencing the packing and stability of the resulting supramolecular assemblies. The steric hindrance introduced by the methyl groups could lead to different aggregation patterns compared to the non-methylated analog. rsc.org

The disulfide bond can also play a role in directing the self-assembly process through weak intermolecular interactions. Furthermore, the potential for the disulfide bond to be reversibly cleaved and reformed under redox conditions introduces a dynamic aspect to the supramolecular assemblies, allowing for their construction and deconstruction to be controlled by external stimuli.

Table 2: Properties of 2,2'-Dithiobis(3-methylbenzoic acid)

| Property | Value |

|---|---|

| CAS Number | 13363-59-2 huatengsci.comhuatengsci.com |

| Molecular Formula | C16H14O4S2 huatengsci.comhuatengsci.com |

Exploration of Host-Guest Chemistry with Macrocyclic Receptors and Metal-Organic Frameworks

The structure of 2,2'-Dithiobis(3-methylbenzoic acid), with its two carboxylic acid groups, makes it a suitable building block, or "linker," for constructing larger, porous structures like Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, creating multidimensional networks with high porosity and surface area. mdpi.com The dicarboxylic nature of this compound allows it to bridge two different metal centers, a fundamental requirement for forming stable, extended frameworks.

Although specific MOFs incorporating 2,2'-Dithiobis(3-methylbenzoic acid) are not prominently documented, research on analogous dicarboxylic acids, such as 2,2'-bithiophen-5,5′-dicarboxylate, has led to the synthesis of new 3D MOFs with applications in gas adsorption and magnetic materials. mdpi.com Similarly, dithiol-functionalized benzenedicarboxylic acid has been used to create 2D MOFs. rsc.org The disulfide bond within the 2,2'-Dithiobis(3-methylbenzoic acid) linker could introduce "smart" properties into a resulting MOF, allowing the framework to be disassembled or altered in response to reducing agents. This redox-responsiveness could be exploited for controlled guest release applications.

In host-guest chemistry, the compound's aromatic rings and functional groups could interact with macrocyclic hosts like cyclodextrins or calixarenes. nih.gov Studies on the parent compound, 2,2'-Dithiodibenzoic acid, have shown its ability to form co-crystals with other molecules, creating extended supramolecular chains through hydrogen bonding. rsc.org It is plausible that 2,2'-Dithiobis(3-methylbenzoic acid) could engage in similar interactions, acting as a guest molecule within the cavity of a larger host or participating in the formation of complex supramolecular assemblies.

Development of Stimuli-Responsive Supramolecular Systems

Stimuli-responsive or "smart" materials can change their properties in response to external triggers like pH, light, or chemical agents. nih.govrsc.org The disulfide bond is a key functional group for creating redox-responsive systems. researchgate.net This bond is stable under normal physiological conditions but can be readily cleaved into two thiol groups in the presence of reducing agents like glutathione (GSH), which is found in significantly higher concentrations inside cancer cells compared to healthy tissues. nih.govnih.gov

This redox-responsive behavior is widely exploited in drug delivery systems. nih.gov Polymersomes and other nanocarriers can be constructed using monomers containing disulfide bonds. For example, a biodegradable triblock copolymer with a central hydrophobic block containing disulfide linkages has been used to create polymersomes for doxorubicin (B1662922) delivery. mdpi.com These nanocarriers remain intact in the bloodstream but break apart upon entering the high-GSH environment of a tumor, releasing their therapeutic payload. mdpi.com

Given its structure, 2,2'-Dithiobis(3-methylbenzoic acid) could be incorporated as a cross-linker in hydrogels or as a monomer in the synthesis of redox-responsive polymers. The cleavage of its disulfide bond would lead to the disassembly of the supramolecular structure, enabling applications in controlled release and sensing. encyclopedia.pub

| Feature | Potential Application | Triggering Stimulus |

| Disulfide Bond | Controlled drug release from nanocarriers | High glutathione (GSH) levels |

| Disulfide Bond | Degradable hydrogels for tissue engineering | Reducing agents (e.g., DTT) |

| Carboxylic Acid | pH-responsive polymers and assemblies | Change in environmental pH |

| Overall Structure | Component of "smart" MOFs for guest release | Reducing agents or pH change |

Advanced Catalytic Applications Beyond Coordination Chemistry

Organocatalysis Involving Carboxylic Acid Functionality

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Carboxylic acids are known to act as Brønsted acid catalysts, activating substrates through proton donation. While specific use of 2,2'-Dithiobis(3-methylbenzoic acid) as an organocatalyst is not widely reported, its carboxylic acid groups could potentially catalyze various organic transformations. In asymmetric covalent organocatalysis, chiral amine catalysts often work with carboxylic acid derivatives to activate carbonyl systems for nucleophilic attack. nih.gov The bifunctional nature of 2,2'-Dithiobis(3-methylbenzoic acid) (two carboxylic acid groups) might offer unique reactivity or selectivity in such catalytic cycles.

Photo- and Electrocatalysis Research

The disulfide bond in 2,2'-Dithiobis(3-methylbenzoic acid) opens avenues for its use in photocatalysis. Organic disulfides can be cleaved by light to form thiyl radicals (RS•), which are versatile catalytic species. nih.gov These radicals can initiate a variety of reactions, including the oxidative cleavage of C=C bonds and additions to unsaturated bonds. nih.govtue.nl Aromatic disulfides, in particular, have been employed as metal-free photocatalysts for the aerobic oxidation of olefins into aldehydes or ketones under visible light. tue.nl The catalytic cycle often involves the formation of an olefin-disulfide charge-transfer complex. tue.nl Therefore, 2,2'-Dithiobis(3-methylbenzoic acid) could potentially serve as a photocatalyst in similar organic transformations. nih.govresearchgate.netrsc.org

| Catalysis Type | Relevant Functional Group | Potential Role of 2,2'-Dithiobis(3-methylbenzoic acid) |

| Organocatalysis | Carboxylic Acid (-COOH) | Brønsted acid catalyst |

| Photocatalysis | Disulfide (-S-S-) | Precursor to thiyl radical (RS•) catalyst |

| Electrocatalysis | Disulfide (-S-S-) | Redox mediator through S-S/S-H interconversion |

Biocatalysis and Enzyme Mimicry Approaches

In biocatalysis, enzymes are used to perform chemical transformations. While there is no direct evidence of 2,2'-Dithiobis(3-methylbenzoic acid) being a substrate for known enzymes, research into reversible benzoic acid decarboxylases offers a relevant context. nih.gov These enzymes can catalyze both the removal (decarboxylation) and addition (carboxylation) of a carboxyl group to a phenolic compound, presenting a green alternative for CO2 fixation. nih.gov The substrate specificity of these enzymes has been profiled, and they are known to act on various substituted salicylic (B10762653) acids. nih.gov It is conceivable that future engineered enzymes or microbial degradation pathways could recognize and transform 2,2'-Dithiobis(3-methylbenzoic acid) or its thiol monomer, 2-mercapto-3-methylbenzoic acid.

Investigations in Biological and Biomedical Research

The biological activities of 2,2'-Dithiobis(3-methylbenzoic acid) have not been extensively characterized. However, research on its parent compound, 2,2'-Dithiodibenzoic acid, and other derivatives provides insights into its potential. Derivatives of 2,2'-dithiobisbenzamides have been synthesized and shown to possess antibacterial activity, particularly against Gram-positive bacteria. researchgate.net The mechanism of action for 2,2'-Dithiodibenzoic acid is believed to involve the modification of sulfhydryl (-SH) groups in proteins, leading to the formation of mixed disulfides that can alter protein structure and function.

Furthermore, various hydroxybenzoic acids have been studied for a wide range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects against cancer cell lines. nih.gov Dithioacids in the benzimidazole (B57391) series have also shown antibacterial, antiprotozoal, and antimycotic activities. researchgate.net Given these precedents, 2,2'-Dithiobis(3-methylbenzoic acid) and its derivatives are worthy candidates for screening in various biological assays to explore their potential as therapeutic agents. Its ability to be cleaved by intracellular GSH also makes it a prime candidate for the design of prodrugs that release an active agent specifically within the cellular environment.

Assessment of Antimicrobial Activities (based on related compounds)

The antimicrobial potential of benzoic acid derivatives is well-documented, with their efficacy being closely linked to their chemical structure, including the type, number, and position of substituents on the aromatic ring. nih.gov Studies on various benzoic acid derivatives have demonstrated that these compounds can inhibit the growth of pathogenic microorganisms. researchgate.net The antimicrobial action is often attributed to the ability of the acid to disrupt bacterial cell homeostasis. researchgate.net For instance, the lipophilicity of the molecule can influence its ability to penetrate the bacterial cell membrane. nih.gov

Research into a range of benzoic acid derivatives against Escherichia coli has shown that substitutions on the benzoic ring significantly alter the minimum inhibitory concentration (MIC). The parent benzoic acid and 2-hydroxybenzoic acid, for example, have shown strong activity. In contrast, the introduction of multiple hydroxyl groups, as in 3,4,5-trihydroxybenzoic acid, can weaken this activity. nih.gov This suggests that while the core benzoic acid structure provides a foundation for antimicrobial properties, specific modifications are crucial for optimizing efficacy. The antimicrobial mechanisms of phenolic acids are multifaceted, including the destabilization of the bacterial cytoplasmic membrane, alteration of plasma membrane permeability, and inhibition of microbial enzymes. mdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) of Benzoic Acid Derivatives against E. coli

| Compound | Substituent Position | MIC (mg/mL) | Reference |

| Benzoic acid | - | 1 | nih.gov |

| 2-hydroxybenzoic acid | 2-OH | 1 | nih.gov |

| 3-hydroxybenzoic acid | 3-OH | 2 | nih.gov |

| 4-hydroxybenzoic acid | 4-OH | 2 | nih.gov |

| 2,4-dihydroxybenzoic acid | 2,4-diOH | 2 | nih.gov |

| 3,4-dihydroxybenzoic acid | 3,4-diOH | 2 | nih.gov |

| 3,4,5-trihydroxybenzoic acid | 3,4,5-triOH | 4 | nih.gov |

Exploration as Potential Anti-HIV Agents (based on related compounds)

Derivatives of dithiodibenzoic acid have emerged as a class of compounds with notable anti-HIV activity. ncats.io Research has focused on their ability to target specific viral proteins and processes essential for the replication of the human immunodeficiency virus (HIV). One prominent related compound, 5,5'-dithiobis-2-nitrobenzoic acid (DTNB), is known to inhibit protein disulfide isomerase (PDI), a cell-surface protein that plays a critical role in the entry of HIV-1 into host cells. nih.govresearchgate.net By blocking the redox function of PDI, agents like DTNB can prevent viral entry, acting as fusion inhibitors. nih.gov

Studies have shown that DTNB not only acts at the early stages of the viral cycle by inhibiting fusion but may also have effects at later stages. researchgate.net Furthermore, 2,2'-dithiobisbenzamides, which are structurally related to 2,2'-Dithiobis(3-methylbenzoic acid), represent another class of anti-HIV-1 agents. These compounds have been investigated for their ability to target the HIV-1 nucleocapsid protein NCp7. ncats.io The anti-HIV activity in some series of related benzoic acid derivatives appears to be dependent on the presence of anionic carboxylate groups, as their corresponding methyl esters were found to be inactive. nih.gov Other research has explored benzoic acid derivatives that inhibit HIV-1 protease, a key enzyme in the viral life cycle, by preventing its dimerization. researchgate.net

Research into Other Pharmacological Applications

The pharmacological potential of benzoic acid derivatives extends beyond antimicrobial and antiviral applications. These compounds are recognized for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. researchgate.net The antioxidant properties are often linked to the presence of hydroxyl groups on the aromatic ring, which can scavenge free radicals. researchgate.net

Various derivatives have been synthesized and evaluated for their therapeutic potential. For instance, some benzoic acid derivatives have been investigated for their ability to inhibit enzymes involved in cancer progression or to induce apoptosis in cancer cell lines. preprints.org The structural versatility of the benzoic acid scaffold allows for the synthesis of a multitude of derivatives, making it a valuable starting point for the development of new therapeutic agents for a range of diseases. preprints.org

Elucidation of Biological Mechanisms of Action

The biological effects of dithiobis(benzoic acid) derivatives and their relatives are underpinned by specific molecular mechanisms.

Anti-HIV Mechanism: A key mechanism for related disulfide compounds like DTNB is the inhibition of the cell-surface enzyme protein disulfide isomerase (PDI). PDI is crucial for the conformational changes in the HIV-1 envelope glycoprotein (B1211001) gp120 that are necessary for the virus to fuse with and enter a host cell. By inhibiting PDI, these compounds block the viral entry process. nih.gov Some dithiobisbenzamides act by targeting the zinc finger motifs of the HIV nucleocapsid protein NCp7, leading to the ejection of zinc and inactivation of the virus. ncats.io Other benzoic acid derivatives function by preventing the dimerization of HIV-1 protease, an enzyme essential for producing mature, infectious viral particles. researchgate.net

Antimicrobial Mechanism: The antibacterial action of benzoic acid derivatives is often attributed to their ability to disrupt the integrity of the bacterial cell membrane. mdpi.com As weak acids, they can pass through the cell membrane in their undissociated form. Once inside the more alkaline cytoplasm, they dissociate, releasing protons and acidifying the cell's interior, which disrupts metabolic processes and inhibits growth. nih.govresearchgate.net

Corrosion Inhibition Mechanism: In the context of materials science, the mechanism of action involves the adsorption of the inhibitor molecules onto the metal surface. This forms a protective film that isolates the metal from the corrosive environment. The adsorption can be physical (physisorption) or chemical (chemisorption), often involving the interaction of heteroatoms (like sulfur and oxygen) and aromatic rings with the metal's d-orbitals. deswater.comresearchgate.net

Development in Materials Science and Engineering

Application in Corrosion Inhibition Studies (based on related compounds)

Aromatic compounds containing sulfur atoms, such as dithiobis(benzoic acid) derivatives, have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. deswater.comresearchgate.net These molecules can adsorb onto the metal surface, forming a protective barrier that significantly reduces the corrosion rate. nih.gov